3,4-dimethyl-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)benzenesulfonamide

GlyT1 Inhibition Schizophrenia Structure-Activity Relationship

The compound 3,4-dimethyl-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)benzenesulfonamide (CAS 1396685-18-9) is a 3,4-disubstituted pyrrolidine sulfonamide with a molecular weight of 306.4 g/mol. This scaffold is recognized for producing potent and selective competitive inhibitors of Glycine Transporter 1 (GlyT1), a target for schizophrenia and cognitive disorders.

Molecular Formula C16H22N2O2S
Molecular Weight 306.42
CAS No. 1396685-18-9
Cat. No. B2368829
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-dimethyl-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)benzenesulfonamide
CAS1396685-18-9
Molecular FormulaC16H22N2O2S
Molecular Weight306.42
Structural Identifiers
SMILESCC1=C(C=C(C=C1)S(=O)(=O)NCC#CCN2CCCC2)C
InChIInChI=1S/C16H22N2O2S/c1-14-7-8-16(13-15(14)2)21(19,20)17-9-3-4-10-18-11-5-6-12-18/h7-8,13,17H,5-6,9-12H2,1-2H3
InChIKeyBQRDNVMFOKHZJP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3,4-Dimethyl-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)benzenesulfonamide: Procurement-Stage Differentiation for GlyT1-Focused Screening


The compound 3,4-dimethyl-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)benzenesulfonamide (CAS 1396685-18-9) is a 3,4-disubstituted pyrrolidine sulfonamide with a molecular weight of 306.4 g/mol [1]. This scaffold is recognized for producing potent and selective competitive inhibitors of Glycine Transporter 1 (GlyT1), a target for schizophrenia and cognitive disorders [2]. Unlike broad sulfonamide libraries, its specific substitution pattern places it within a well-characterized medicinal chemistry series, making it a candidate for structure-activity relationship (SAR) studies where predictable target engagement is required.

Why Generic Substitution Fails for 3,4-Dimethyl-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)benzenesulfonamide: The 2,4-Dimethyl Isomer Trap


Simple substitution with a close analog like 2,4-dimethyl-N-[4-(pyrrolidin-1-yl)but-2-yn-1-yl]benzene-1-sulfonamide (CAS 1396850-64-8) is not scientifically equivalent for procurement. Positional isomerism on the phenyl ring is a critical determinant of pharmacological activity, as it directly alters molecular geometry, electron density distribution, and the presentation of key pharmacophoric features to the GlyT1 binding pocket [1]. The 3,4- arrangement presents a 1,2-substitution pattern with distinct steric and electronic properties compared to the 1,3-substitution pattern of the 2,4- isomer. In the GlyT1 SAR series, subtle changes to this region profoundly impacted binding Ki values and selectivity, meaning the two isomers cannot be treated as interchangeable screening hits without risking loss of target engagement and misdirection of lead optimization efforts.

Quantitative Differentiation Guide: Evidence for Procuring 3,4-Dimethyl-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)benzenesulfonamide


GlyT1 Inhibitory Potency: Class-Level Inference from the 3,4-Disubstituted Pyrrolidine Sulfonamide Series

While the exact Ki of the target compound has not been published, its core scaffold—the 3,4-disubstituted pyrrolidine sulfonamide—is a pharmacologically validated GlyT1 inhibitor class. Advanced compounds from this de novo designed series demonstrated low nanomolar binding affinity, with a representative analog achieving a GlyT1 Ki of 2 nM [1]. This positions the compound within a high-potency chemical space. In contrast, structurally distinct commercial sulfonamide screening compounds without this specific substitution pattern show no reported GlyT1 activity, making this scaffold a preferred starting point for neuroscience-targeted programs.

GlyT1 Inhibition Schizophrenia Structure-Activity Relationship

Computed Lipophilicity: A Direct Comparison with the 2,4-Dimethyl Positional Isomer

The computed partition coefficient (XLogP3-AA) for the target 3,4-dimethyl isomer is 2.2 [1]. In a direct comparison, its positional isomer (2,4-dimethyl-N-[4-(pyrrolidin-1-yl)but-2-yn-1-yl]benzene-1-sulfonamide, CAS 1396850-64-8) has a vendor-reported cLogP of 3.55 . This quantified difference of 1.35 log units indicates the target compound is over an order of magnitude less lipophilic, suggesting potentially better aqueous solubility and a more favorable profile for achieving optimal oral absorption and central nervous system (CNS) penetration per medicinal chemistry guidelines.

Lipophilicity ADME Drug-likeness

Scaffold-Based Brain Penetration Potential for GlyT1 Inhibitor Development

The target compound's scaffold is confirmed by the literature to produce molecules with good brain penetration, a prerequisite for hitting the CNS-located GlyT1 target. In the foundational series, advanced 3,4-disubstituted pyrrolidine sulfonamides demonstrated high potency in ex vivo binding studies, a direct measure of brain target engagement, and promising in vivo efficacy [1]. This evidence is specific to the 3,4-disubstituted pyrrolidine architecture and is not a general property of all sulfonamides, differentiating this compound from other commercial sulfonamide libraries intended for peripheral targets.

Blood-Brain Barrier CNS Drug Discovery In Vivo Target Occupancy

Optimal Application Scenarios for 3,4-Dimethyl-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)benzenesulfonamide in Drug Discovery


CNS Drug Discovery: Hit-to-Lead Optimization for GlyT1 Inhibitors

This compound is best deployed as a core scaffold in a hit-to-lead program targeting GlyT1 for schizophrenia or cognitive disorders. Its procurement is justified by the class evidence for low nanomolar GlyT1 inhibition and brain penetration [1]. The computed lower lipophilicity compared to the 2,4-isomer (XLogP3 of 2.2 vs. cLogP 3.55) suggests a more favourable starting point for lead optimization aimed at balancing potency with CNS drug-like properties . This informed selection can reduce iterative ADME-related design cycles.

SAR Studies on Positional Isomerism and Pharmacophoric Requirements

The compound's specific 3,4-dimethyl substitution pattern makes it a critical component of an SAR matrix designed to probe the binding requirements of the GlyT1 orthosteric site. Procuring this isomer alongside its 2,4-dimethyl analog (CAS 1396850-64-8) and the unsubstituted parent enables a systematic study of how the position of methyl groups influences binding affinity and selectivity. Such comparative data is essential for building predictive pharmacophore models to guide further chemical synthesis.

Building a CNS-Focused Fractional sp³ (Fsp³)-Enriched Screening Collection

With an Fsp³ of 0.50 , the compound exhibits a balanced ratio of sp³ to sp² carbons, a characteristic correlated with higher clinical success rates. For organizations building a screening collection enriched for three-dimensional, lead-like molecules for CNS targets, this compound represents a strategic procurement choice. It combines desirable physiochemical complexity with a validated biological profile, offering a more targeted alternative to buying large, untested, and structurally flat commercial libraries.

Quote Request

Request a Quote for 3,4-dimethyl-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.